molecular formula C14H14O4S4 B14343910 Disulfide, bis[4-(methylsulfonyl)phenyl] CAS No. 92424-06-1

Disulfide, bis[4-(methylsulfonyl)phenyl]

Cat. No.: B14343910
CAS No.: 92424-06-1
M. Wt: 374.5 g/mol
InChI Key: XXYVGTWDKQHQOG-UHFFFAOYSA-N
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Description

Disulfide, bis[4-(methylsulfonyl)phenyl] is an organosulfur compound characterized by two phenyl rings substituted with methylsulfonyl (–SO₂CH₃) groups at the para positions, linked by a disulfide (–S–S–) bond. The methylsulfonyl group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and reactivity. For instance, sulfonyl-containing compounds are frequently studied in medicinal chemistry due to their ability to modulate biological activity, such as enzyme inhibition or receptor binding .

Properties

CAS No.

92424-06-1

Molecular Formula

C14H14O4S4

Molecular Weight

374.5 g/mol

IUPAC Name

1-methylsulfonyl-4-[(4-methylsulfonylphenyl)disulfanyl]benzene

InChI

InChI=1S/C14H14O4S4/c1-21(15,16)13-7-3-11(4-8-13)19-20-12-5-9-14(10-6-12)22(2,17)18/h3-10H,1-2H3

InChI Key

XXYVGTWDKQHQOG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis[4-(methylsulfonyl)phenyl] typically involves the oxidation of thiols. One common method is the reaction of 4-(methylsulfonyl)thiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under mild conditions to avoid over-oxidation .

Industrial Production Methods

Industrial production of disulfide, bis[4-(methylsulfonyl)phenyl] follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis[4-(methylsulfonyl)phenyl] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Solvents: Dichloromethane, acetonitrile.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Disulfide, bis[4-(methylsulfonyl)phenyl] has several applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, bis[4-(methylsulfonyl)phenyl] primarily involves redox reactions. The disulfide bond can undergo reversible oxidation and reduction, which is crucial in maintaining the redox balance in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or breaking of disulfide bonds, thereby affecting protein structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between disulfide, bis[4-(methylsulfonyl)phenyl] and its analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Disulfide, bis[4-(methylsulfonyl)phenyl] –SO₂CH₃ (para) C₁₄H₁₄O₄S₄ ~354.4 (estimated) Likely polar, with potential pharmaceutical applications (e.g., enzyme inhibition).
Bis[2-nitro-4-(trifluoromethyl)phenyl] disulfide –NO₂, –CF₃ (para) C₁₄H₆F₆N₂O₄S₂ 444.33 High electron-withdrawing effects; used in agrochemicals. Intraperitoneal LD₅₀ (mouse): 50 mg/kg.
Bis(4-chlorophenyl) disulfide –Cl (para) C₁₂H₈Cl₂S₂ 287.23 Industrial use (e.g., polymer synthesis); hazardous upon prolonged exposure.
Bis(4-methoxyphenyl) disulfide –OCH₃ (para) C₁₄H₁₄O₂S₂ 278.39 Moderate polarity; used in organic synthesis and catalysis.
Bis(4-hydroxyphenyl) disulfide –OH (para) C₁₂H₁₀O₂S₂ 266.34 High polarity and hydrogen-bonding capacity; potential antioxidant applications.
Diphenyl disulfide –H (unsubstituted) C₁₂H₁₀S₂ 218.34 Non-polar; industrial lubricant additive and vulcanization agent.

Key Comparisons :

Electronic Effects: The methylsulfonyl group (–SO₂CH₃) is more electron-withdrawing than –OCH₃ or –Cl, which may enhance stability in polar environments or interactions with biological targets .

Solubility and Reactivity: Polar substituents (–SO₂CH₃, –OH) improve solubility in aqueous or polar solvents compared to non-polar analogs like diphenyl disulfide. –CF₃ groups enhance lipid solubility, making the nitro-trifluoromethyl derivative more suitable for membrane penetration in agrochemicals .

Bis(4-hydroxyphenyl) disulfide’s antioxidant properties contrast with the nitro-trifluoromethyl derivative’s higher toxicity (LD₅₀ = 50 mg/kg) .

Synthetic Accessibility :

  • Bis(4-methoxyphenyl) disulfide is commercially available with well-documented synthesis (70% yield in some routes), whereas methylsulfonyl derivatives may require specialized sulfonation steps .

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